molecular formula C16H21F3N4O2 B15112824 4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine

4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine

Cat. No.: B15112824
M. Wt: 358.36 g/mol
InChI Key: BPSRUNMIVZBACR-UHFFFAOYSA-N
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Description

4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine is a complex organic compound featuring a pyrimidine ring substituted with a trifluoromethyl group and a piperidine ring attached to a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine typically involves multiple steps. One common method starts with the preparation of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine, which is then reacted with piperidine to form the intermediate compound. This intermediate is further reacted with morpholine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvents and reagents are carefully selected to ensure the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to target proteins or enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H21F3N4O2

Molecular Weight

358.36 g/mol

IUPAC Name

[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]morpholin-2-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C16H21F3N4O2/c1-11-20-13(16(17,18)19)9-14(21-11)23-7-8-25-12(10-23)15(24)22-5-3-2-4-6-22/h9,12H,2-8,10H2,1H3

InChI Key

BPSRUNMIVZBACR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOC(C2)C(=O)N3CCCCC3)C(F)(F)F

Origin of Product

United States

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